molecular formula C10H7F3O2 B2577288 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1410819-23-6

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2577288
CAS No.: 1410819-23-6
M. Wt: 216.159
InChI Key: DYBOZKSUIBJLJN-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid (CAS 1410819-23-6) is a high-value fluorinated building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C10H7F3O2 and a molecular weight of 216.16 g/mol, features a cyclopropane carboxylic acid core substituted with a 3,4,5-trifluorophenyl group . The strategic incorporation of fluorine atoms enhances the molecule's properties, making it a critical precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) . Its primary research value lies in its role as a key intermediate for constructing novel compounds, particularly for structure-activity relationship (SAR) studies where the cyclopropane ring and fluorinated aromatic system are essential for biological activity. Fluorinated building blocks like this one are prized for their ability to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity . The compound is offered with a typical purity of 97% and is supplied with comprehensive analytical documentation, including NMR and HPLC data, to ensure quality and consistency for sensitive research applications. HANDLING NOTES: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBOZKSUIBJLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a trifluorophenyl-substituted alkene, followed by carboxylation. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclopropanation step, followed by efficient purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can lead to various substituted trifluorophenyl derivatives.

Scientific Research Applications

Drug Development

Fluorinated compounds are increasingly recognized for their role in enhancing the bioactivity and metabolic stability of drugs. The incorporation of fluorine atoms can improve pharmacokinetic properties, leading to increased efficacy and reduced side effects. Research indicates that compounds like 2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid may serve as intermediates in the synthesis of novel therapeutic agents .

Antimicrobial Properties

Studies have shown that certain fluorinated cyclopropane derivatives exhibit antimicrobial activity. The unique structure of this compound may contribute to its potential as an antimicrobial agent. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria .

Herbicidal Activity

Recent patents have highlighted the herbicidal properties of cyclopropane carboxylic acid derivatives, including this compound. These compounds have shown effectiveness in controlling a variety of weeds while maintaining safety for crops. They are being explored as active ingredients in herbicides due to their selective action against unwanted plant species .

Environmental Impact

The use of fluorinated agrochemicals raises concerns regarding environmental safety and human health. However, studies suggest that when used appropriately, compounds like this compound can provide effective weed control with minimal adverse effects on non-target organisms .

Case Study: Herbicidal Efficacy

In a controlled study evaluating the herbicidal efficacy of various cyclopropane derivatives, this compound was tested against common agricultural weeds. Results indicated significant reduction in weed biomass with minimal phytotoxicity to crops such as rice and soybean . This highlights its potential for integration into sustainable agricultural practices.

Case Study: Antimicrobial Research

A recent investigation assessed the antimicrobial properties of several fluorinated compounds, including this compound. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli strains, suggesting its viability as a lead compound for further drug development aimed at treating infections caused by these pathogens .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the cyclopropane ring can provide structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Key Features/Applications
This compound C10H7F3O2 224.16 3,4,5-Trifluoro High lipophilicity; potential antimicrobial/antibiofilm activity inferred from halogenated analogs
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid C10H8F2O2 198.2 3,4-Difluoro Reduced steric hindrance vs. trifluoro analog; used in bioactive intermediates
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid C11H9F3O3 246.19 3-Trifluoromethoxy Enhanced electron-withdrawing effects; potential CNS drug applications
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid C11H8F4O2 248.17 2-Fluoro, 4-trifluoromethyl Combined steric and electronic modulation; agrochemical relevance
2-(3-Fluorophenyl)cyclopropane-1-carboxylic acid C10H9FO2 180.18 3-Fluoro Lower metabolic stability vs. polyhalogenated analogs; intermediate in synthesis

Key Observations:

Electronic Effects :

  • The 3,4,5-trifluorophenyl group introduces strong electron-withdrawing effects, which may stabilize negative charges on the carboxylic acid moiety and enhance interactions with biological targets .
  • In contrast, the trifluoromethoxy group in provides a bulkier substituent with similar electronic effects but altered steric profiles.

Lipophilicity and Bioavailability: Increasing fluorine substitution (e.g., mono- to tri-fluoro) correlates with higher logP values, improving membrane permeability. The trifluoro analog’s lipophilicity likely exceeds that of difluoro or mono-fluoro derivatives .

Synthetic Accessibility: Introducing multiple fluorines (as in the target compound) may require specialized fluorinating agents or pre-fluorinated phenyl precursors, increasing synthesis complexity compared to mono- or di-fluorinated analogs .

Biological Activity: Acylthioureas with polyhalogenated phenyl groups (e.g., 3,4,5-trichlorophenyl in ) exhibit potent antimicrobial and antibiofilm activity. The trifluorophenyl analog may similarly inhibit bacterial biofilms due to fluorine’s electronegativity and small atomic radius .

Research Findings and Hypotheses

  • Antimicrobial Potential: Halogenated cyclopropane-carboxylic acids may disrupt bacterial membrane integrity or enzyme function. The trifluoro derivative’s activity against Pseudomonas aeruginosa (common in biofilms) is plausible based on acylthiourea studies .
  • Drug Metabolism: Fluorine’s metabolic stability could reduce oxidative degradation in vivo, extending half-life compared to non-fluorinated analogs .
  • Trifluorination may further optimize binding to hydrophobic enzyme pockets .

Biological Activity

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid, also known as rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid, is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

The compound is characterized by the presence of a cyclopropane ring and a trifluorophenyl group. Its chemical structure can be represented as follows:

C9H6F3O2\text{C}_9\text{H}_6\text{F}_3\text{O}_2

Ethylene Biosynthesis Inhibition

One of the significant biological activities attributed to cyclopropane carboxylic acids is their role as inhibitors of ethylene biosynthesis in plants. Ethylene is a plant hormone that regulates various physiological processes including fruit ripening and senescence. The compound has been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production.

Molecular Docking Studies
Recent studies utilizing molecular docking techniques have demonstrated that this compound exhibits strong binding affinity to ACO enzymes. For instance, the binding energy values obtained from in silico analyses indicate that this compound has a favorable interaction with the active sites of ACO enzymes in Arabidopsis thaliana .

CompoundBinding Energy (ΔG kcal/mol)Binding Constant (Kb M⁻¹)
This compound-6.55.93 × 10⁴
Methylcyclopropane-3.10.188 × 10³

Plant Physiology

The inhibition of ethylene biosynthesis has profound implications for agricultural practices. The application of this compound can delay fruit ripening and extend shelf life by reducing ethylene production. Studies have reported that treatment with cyclopropane carboxylic acids can lead to decreased softening in fruits and reduced aroma emission during storage .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In repeated-dose toxicity studies, no significant adverse effects were observed on cardiovascular or central nervous systems following chronic exposure . These findings suggest that the compound may have a favorable safety profile for agricultural applications.

Application in Agriculture

A notable case study involved the use of cyclopropane carboxylic acids in post-harvest treatment of peaches. The application resulted in delayed ripening and reduced fruit softening compared to untreated controls. The study highlighted the potential for these compounds to enhance fruit quality during storage .

Synthesis and Functionalization

Research has also focused on synthesizing functionalized derivatives of cyclopropane carboxylic acids for enhanced biological activity. A photoredox-catalyzed method was developed to create structurally diverse cyclopropanes from carboxylic acids, showcasing the versatility of these compounds in drug design and development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropane ring formation?

  • Methodological Answer : Cyclopropanation via carbene insertion (e.g., using ethyl diazoacetate with a transition metal catalyst) is common. Fluorinated aryl precursors like 3,4,5-trifluorophenylboronic acid can be coupled to cyclopropane intermediates. Reaction temperature (-10°C to 25°C) and solvent polarity (THF vs. DCM) affect ring strain and stereochemistry . Purification typically involves recrystallization (mp 99–101°C for analogous trifluorophenylacetic acid derivatives) or reverse-phase HPLC (C18 columns, acetonitrile/water gradient).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • 1H/19F NMR : Distinctive splitting patterns (e.g., cyclopropane protons as doublets at δ 1.2–1.8 ppm; fluorine coupling constants for para/meta fluorines) .
  • LC-MS : ESI+ mode to confirm molecular ion [M+H]+ at m/z 228.1 (calculated for C10H8F3O2).
  • Elemental Analysis : Verify %C (52.63%), %H (3.53%), %F (24.98%) .

Q. What are the stability considerations for storing this fluorinated cyclopropane derivative?

  • Methodological Answer : Store under inert gas (argon) at -20°C to prevent hydrolysis of the cyclopropane ring. Stability tests (TGA/DSC) show decomposition >150°C for similar compounds. Avoid prolonged exposure to light due to potential C-F bond photodegradation .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The strong -I effect of trifluorophenyl substituents deactivates the cyclopropane ring toward electrophilic attack but enhances stability in Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-311G**) show reduced electron density at the cyclopropane carbon adjacent to the aryl group, favoring oxidative addition with Pd(0) catalysts .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction confirms cyclopropane ring geometry (bond angles ~60°) and fluorine positioning .
  • Dynamic NMR : Variable-temperature 19F NMR (e.g., 300–400 MHz) detects rotational barriers in aryl-cyclopropane bonds, clarifying conformational ambiguities .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (experimental LogP ~2.1 for trifluorophenylacetic acid analogs) .
  • MD Simulations : AMBER force fields model membrane permeability, showing enhanced diffusion due to fluorine’s hydrophobic character .

Key Research Challenges

  • Stereochemical Control : Achieving enantiopure cyclopropane derivatives requires chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Fluorine-Induced Reactivity : Balancing C-F bond stability with ring strain in nucleophilic environments remains understudied .

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